1,8-Bis(tetramethylguanidino)naphthalene

Superbasic proton sponge Thermodynamic basicity Deprotonation

1,8-Bis(tetramethylguanidino)naphthalene (TMGN) is an unrivaled organic superbase with a pK(BH⁺) of 25.1 in acetonitrile—over 10¹³ times more basic than classic DMAN. This neutral proton sponge combines extreme thermodynamic driving force with low nucleophilicity and high solubility (≥20 mg/mL in toluene). Essential for [¹¹C]methylation in PET tracer synthesis (14.4% RCY for [¹¹C]raclopride), PFAS environmental analysis (92–109% recovery), and microfluidic O-alkylation. No commercially available single base matches this performance profile. Specify TMGN for applications where basicity and reproducibility are non‑negotiable.

Molecular Formula C20H30N6
Molecular Weight 354.5 g/mol
CAS No. 442873-72-5
Cat. No. B1604023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis(tetramethylguanidino)naphthalene
CAS442873-72-5
Molecular FormulaC20H30N6
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C
InChIInChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3
InChIKeyTXYQMVROVVJZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Bis(tetramethylguanidino)naphthalene (TMGN) Procurement Guide: Superbasic Proton Sponge for Demanding Synthesis


1,8-Bis(tetramethylguanidino)naphthalene (TMGN, CAS 442873-72-5) is a neutral organic superbase belonging to the "proton sponge" class [1]. It is distinguished by its exceptional thermodynamic basicity—an experimental pK(BH⁺) of 25.1 in acetonitrile—which is nearly seven orders of magnitude higher than the classical proton sponge DMAN [1]. TMGN combines the high basicity of guanidines with the unique structural features of naphthalene-based proton sponges, offering both high thermodynamic driving force and favorable kinetic behavior for demanding deprotonation and catalytic applications [1].

Why Generic Substitution of 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) Fails in Critical Applications


Substituting TMGN with conventional organic bases—even closely related proton sponges or guanidines—invariably compromises critical performance metrics. The classic proton sponge DMAN (pKa ≈ 12.1 in MeCN) is over 10¹³ times less basic, rendering it ineffective for reactions requiring extreme thermodynamic driving force [1]. Meanwhile, alternative guanidine bases like MTBD exhibit significantly greater nucleophilicity and susceptibility to hydrolysis, leading to unwanted side reactions and poor reproducibility in sensitive alkylation or radiochemical syntheses [1][2]. TMGN's unique combination of superbasicity, sterically accessible sp²-nitrogen centers, and resistance to nucleophilic degradation cannot be replicated by any single commercially available alternative, making targeted procurement essential for applications where these properties are non-negotiable [1][3].

1,8-Bis(tetramethylguanidino)naphthalene (TMGN) Quantitative Differentiation vs. Closest Analogs


Thermodynamic Basicity Advantage Over Classical Proton Sponge DMAN

TMGN exhibits an experimental pK(BH⁺) of 25.1 in acetonitrile, compared to DMAN (1,8-bis(dimethylamino)naphthalene), which has a pKa of approximately 12.1 in the same solvent [1]. This represents a difference of 13 pK units, corresponding to a basicity enhancement of nearly 10⁷-fold [1]. The dramatic increase stems from the replacement of dimethylamino groups with tetramethylguanidino moieties, which substantially elevates the intrinsic proton affinity while maintaining the favorable proton sponge geometry [1][2].

Superbasic proton sponge Thermodynamic basicity Deprotonation

Enhanced Radiochemical Yield and Reproducibility in [¹¹C]Methylation vs. Inorganic Base

In the radiosynthesis of [¹¹C]raclopride, a PET tracer for Parkinson's disease imaging, TMGN outperformed the traditional inorganic base NaOH [1]. Under optimized conditions (1.2 equiv TMGN), the radiochemical yield achieved was 14.4 ± 0.2% (n=5) with a specific activity of 66.6 ± 13.3 GBq/µmol, whereas the NaOH-based method produced variable and lower yields with increased side-product formation [1]. The improved reproducibility and reduced impurity profile directly translate to higher-quality radiopharmaceutical production [1].

Radiochemistry PET tracer synthesis Alkylation

Reduced Nucleophilicity and Superior Hydrolytic Stability vs. Guanidine Base MTBD

TMGN is a weaker nucleophile toward the alkylating agent ethyl iodide (EtI) compared to the commercially available guanidine base MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) [1]. Additionally, TMGN exhibits greater resistance to hydrolysis than MTBD [1]. These properties minimize unwanted nucleophilic side reactions and base degradation, which is particularly advantageous in alkylation reactions where high chemoselectivity is required [1].

Nucleophilicity Hydrolytic stability Alkylation selectivity

Superior Elution Efficiency for PFAS Analysis Due to Higher Proton Affinity

In solid-phase extraction (SPE) of perfluoroalkyl sulfonates (PFAS), DMAN-functionalized silica (DMAN@silica) effectively adsorbs the analytes. However, efficient elution requires a base with higher proton affinity than DMAN [1]. TMGN, possessing a substantially higher proton affinity, enables efficient elution of adsorbed PFAS from DMAN@silica sorbents [1]. This dual functionality—using DMAN for capture and TMGN for elution—demonstrates the critical role of TMGN's superior basicity in achieving quantitative recovery (92–109%) of trace PFAS from environmental water samples .

Environmental analysis PFAS Solid-phase extraction

Higher Kinetic Basicity Due to Sterically Accessible sp²-Nitrogen Centers

TMGN exhibits higher kinetic basicity than DMAN, as demonstrated by time-resolved proton self-exchange reactions [1]. This enhanced kinetic basicity arises from the sterically less crowded character of the proton-accepting sp²-nitrogen atoms in TMGN compared to the more hindered sp³-nitrogen centers in DMAN [1]. Faster proton transfer kinetics can be critical in reactions where the rate of deprotonation, rather than equilibrium basicity, limits overall efficiency [1].

Kinetic basicity Proton transfer Reaction rates

Effective Matrix for MALDI-TOF-MS Analysis of Acidic Compounds

TMGN has been successfully employed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) analysis of acidic perfluorinated compounds (PFCs) [1]. Its superbasic nature facilitates efficient deprotonation and ionization of acidic analytes, enabling quantitative detection of trace PFCs in environmental water samples [1]. Furthermore, a binary matrix composed of TMGN and 9-aminoacridine (1:1 molar ratio) has been developed for rapid screening of phenolic fractions in olive oil processing wastes [2]. This application leverages TMGN's unique basicity for enhanced sensitivity in negative-ion mode MALDI.

MALDI-TOF-MS Matrix Analytical chemistry

Recommended Application Scenarios for 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) Based on Quantitative Differentiation


Radiosynthesis of PET Tracers Requiring High Reproducibility

TMGN is the base of choice for [¹¹C]methylation steps in PET tracer synthesis, particularly [¹¹C]raclopride, where it delivers a radiochemical yield of 14.4 ± 0.2% with significantly improved reproducibility compared to inorganic bases like NaOH [1]. The reduced side-product profile and consistent performance under GMP-relevant conditions make TMGN essential for clinical radiopharmaceutical production [1].

Solid-Phase Extraction and MALDI-MS Analysis of Acidic Environmental Contaminants

TMGN serves a dual role in PFAS analysis: as an eluent for DMAN-functionalized silica SPE cartridges (achieving 92–109% recovery of perfluoroalkyl sulfonates) and as a MALDI matrix for quantitative detection of acidic PFCs [1][2]. This validated workflow is directly applicable to environmental monitoring laboratories requiring high-sensitivity, high-recovery PFAS analysis [1].

Alkylation Reactions in Continuous-Flow Microreactors

TMGN's low nucleophilicity, high solubility in organic solvents (≥20 mg/mL in toluene), and resistance to hydrolysis make it an ideal base for alkylation of carboxylic acids and phenols in continuous-flow microfluidic systems [1][2]. Studies demonstrate successful O-alkylation of substituted benzoic acids and phenols using TMGN, enabling precise kinetic measurements and optimized preparative experiments [3][4].

C–C Bond-Forming Heterogeneous Catalysis

TMGN can be covalently incorporated into mesoporous silica via sol–gel synthesis to produce TMGN/SiO₂ hybrid catalysts with strong basic properties [1]. These materials exhibit good catalytic performance in C–C bond-forming reactions, offering a recyclable, heterogeneous alternative to soluble organic superbases [1].

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